

Technical Guide: 4-Fluoro-3-phenoxybenzaldehyde (CAS No. 68359-57-9)

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Compound of Interest

Compound Name: 4-Fluoro-3-phenoxybenzaldehyde

Cat. No.: B1341145

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-phenoxybenzaldehyde, a versatile aromatic aldehyde with applications in the synthesis of complex organic molecules. This document consolidates key chemical and physical data, and outlines its chemical identity.

Chemical Identification and Properties

4-Fluoro-3-phenoxybenzaldehyde is an organic compound characterized by a benzaldehyde ring substituted with a fluorine atom and a phenoxy group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.

Table 1: Chemical Identifiers for 4-Fluoro-3-phenoxybenzaldehyde

Identifier	Value	Source
CAS Number	68359-57-9	[1] [2] [3] [4] [5]
Molecular Formula	C ₁₃ H ₉ FO ₂	[1] [2] [3] [5]
IUPAC Name	4-fluoro-3-phenoxybenzaldehyde	[5]
Synonyms	2-Fluoro-5-formyldiphenyl Ether	[1]
EC Number	269-856-2	[2] [5]
PubChem CID	110068	[1] [5]
MDL Number	MFCD01318148	[1] [2] [3]

Table 2: Physicochemical Properties of 4-Fluoro-3-phenoxybenzaldehyde

Property	Value	Source
Molecular Weight	216.21 g/mol	[1] [2] [3] [5]
Appearance	Colorless to light orange to yellow clear liquid	[1]
Purity	≥ 97% (GC)	[1] [2]
Density	1.23 g/mL	[1]
Boiling Point	135 °C at 2 mmHg	[1]
Refractive Index	n _{20/D} 1.58	[1]

Logical Relationship of Chemical Identifiers

The various identifiers for 4-Fluoro-3-phenoxybenzaldehyde are interconnected and provide a comprehensive profile of the compound for regulatory and scientific purposes. The following diagram illustrates the relationship between these key identifiers.

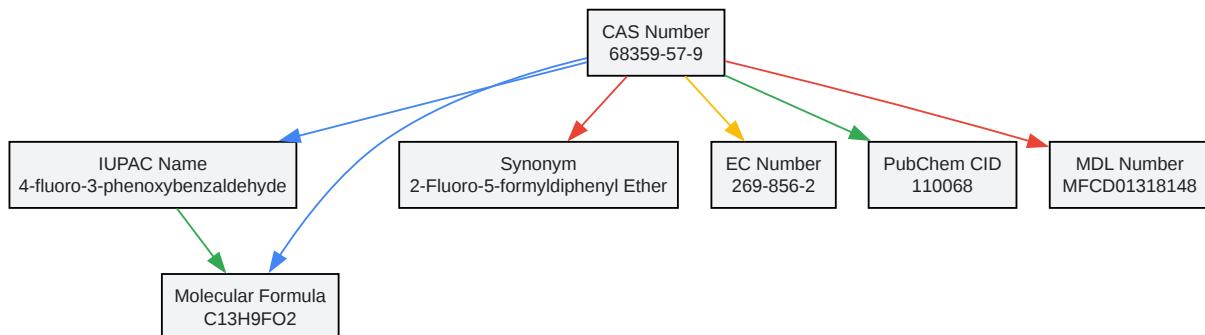


Figure 1. Interconnectivity of Chemical Identifiers

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Figure 1. Interconnectivity of Chemical Identifiers

Further Research and Applications

While this guide provides foundational data, further investigation into the scientific literature is recommended to uncover specific experimental protocols and potential applications in drug discovery and material science. The reactivity of the aldehyde and the electronic effects of the fluoro and phenoxy substituents make it a promising intermediate for the synthesis of more complex molecules. Researchers are encouraged to explore databases such as PubChem and chemical supplier documentation for more in-depth information.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

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